![molecular formula C15H19ClN2O2 B4839358 2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B4839358.png)
2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride
Overview
Description
2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as E2PMP hydrochloride, and it is synthesized through a specific method that involves several chemical reactions. In
Scientific Research Applications
E2PMP hydrochloride has been shown to have potential therapeutic applications in several areas of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that E2PMP hydrochloride has anti-cancer properties, and it can inhibit the growth of cancer cells in vitro. Additionally, E2PMP hydrochloride has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of E2PMP hydrochloride is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, E2PMP hydrochloride has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in inflammation and cancer cell growth. Additionally, E2PMP hydrochloride has been shown to inhibit the activation of the signaling pathway known as nuclear factor-kappa B (NF-κB), which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
E2PMP hydrochloride has several biochemical and physiological effects that make it a promising compound for scientific research. Studies have shown that E2PMP hydrochloride can inhibit the growth of cancer cells in vitro, and it can also reduce inflammation in animal models. Additionally, E2PMP hydrochloride has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of E2PMP hydrochloride for lab experiments is its high purity and yield. This makes it suitable for a wide range of scientific research applications. Additionally, E2PMP hydrochloride has a low toxicity profile, which reduces the risk of adverse effects in lab animals. However, one limitation of E2PMP hydrochloride is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on E2PMP hydrochloride. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, more studies are needed to determine the optimal dosage and administration of E2PMP hydrochloride for different therapeutic applications. Finally, more research is needed to explore the potential of E2PMP hydrochloride as a treatment for other diseases, such as neurological disorders.
properties
IUPAC Name |
2-ethoxy-4-[(pyridin-2-ylmethylamino)methyl]phenol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-2-19-15-9-12(6-7-14(15)18)10-16-11-13-5-3-4-8-17-13;/h3-9,16,18H,2,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDJUJHANANJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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